molecular formula C5H6O3 B1357016 2,5-Dihydro-furan-2-carboxylic acid CAS No. 22694-55-9

2,5-Dihydro-furan-2-carboxylic acid

Cat. No.: B1357016
CAS No.: 22694-55-9
M. Wt: 114.1 g/mol
InChI Key: WZYOOTIVROCFMO-UHFFFAOYSA-N
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Description

2,5-Dihydro-furan-2-carboxylic acid is an organic compound that features a furan ring with a carboxylic acid group attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-furan-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2,5-dihydro-furan using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. Another method includes the catalytic hydrogenation of furan-2-carboxylic acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic conversion of biomass-derived furan compounds. This process is advantageous due to its sustainability and the use of renewable resources. The reaction conditions often include high temperatures and the presence of catalysts such as palladium or platinum.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert the compound into 2,5-dihydro-furan-2-methanol.

    Substitution: Halogenation reactions can introduce halogen atoms into the furan ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 2,5-Dihydro-furan-2-methanol.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

2,5-Dihydro-furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dihydro-furan-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .

Comparison with Similar Compounds

2,5-Dihydro-furan-2-carboxylic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

2,5-dihydrofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-5(7)4-2-1-3-8-4/h1-2,4H,3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYOOTIVROCFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480174
Record name 2,5-Dihydro-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22694-55-9
Record name 2,5-Dihydro-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22694-55-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What are the primary applications of 2,5-dihydrofuran-2-carboxylic acid derivatives in chemical synthesis?

A: 2,5-Dihydrofuran-2-carboxylic acid esters, particularly those with alkyl substituents, serve as valuable precursors for generating alkyl radicals. This is achieved through thermal decomposition in the presence of a radical initiator. The generated radicals can then participate in various reactions, such as halogen abstraction or addition to alkenes. []

Q2: Can you elaborate on the mechanism of alkyl radical generation using 2,5-dihydrofuran-2-carboxylic acid derivatives?

A: The process begins with hydrogen abstraction from the 2,5-dihydrofuran ring, facilitated by a radical initiator. This generates a 2,5-dihydrofuranyl radical. Subsequently, this radical undergoes β-scission, leading to the release of carbon dioxide and the desired alkyl radical. []

Q3: How does the structure of the alkyl ester influence the efficiency of radical generation from 2,5-dihydrofuran-2-carboxylic acid derivatives?

A: While the provided research focuses on 2-methyl-2,5-dihydrofuran-2-carboxylic acid esters, it highlights that a competing pathway involves the loss of a methyl group, leading to the formation of an alkyl benzoate. This suggests that the nature of the alkyl substituent can influence the selectivity of radical generation and potentially impact the overall efficiency of the process. []

Q4: Are there any electrochemical methods for synthesizing 2,5-dihydrofuran-2-carboxylic acids?

A: While specific details are not provided in the abstract, one of the research papers mentions the electrosynthesis of 2,5-dihydrofuran-2-carboxylic acids. [] This suggests that electrochemical approaches may offer alternative synthetic routes to these compounds. Further investigation into this specific research paper would be necessary to uncover the details of the electrosynthesis method.

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